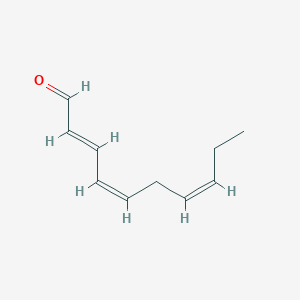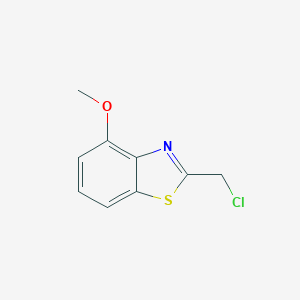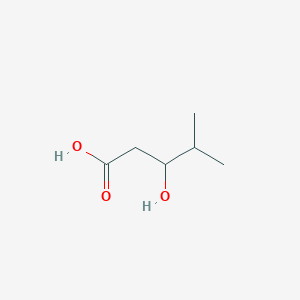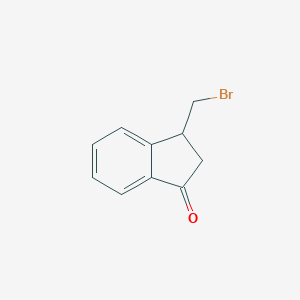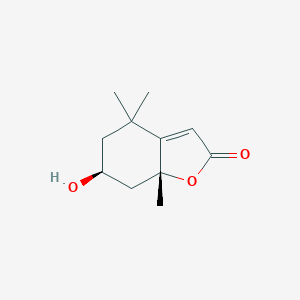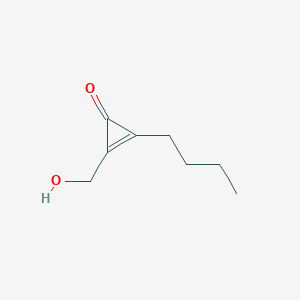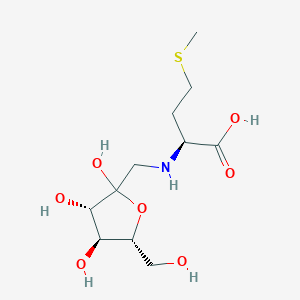![molecular formula C20H30O2 B149029 Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate CAS No. 138950-24-0](/img/structure/B149029.png)
Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and its potential applications have been extensively explored.2.1.01,6.08,10]dodecanyl]propanoate.
Wirkmechanismus
The mechanism of action of Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the cells. It has been shown to inhibit the activity of certain enzymes and transcription factors, which are involved in the regulation of various cellular processes.
Biochemische Und Physiologische Effekte
Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate has been shown to have several biochemical and physiological effects. It has been demonstrated to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have anti-viral activity by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate in lab experiments is its versatility. This compound can be used in a wide range of experiments, including cell-based assays, animal studies, and drug delivery studies. However, one of the limitations of using this compound is its moderate yield and purity, which can make it difficult to obtain sufficient quantities for some experiments.
Zukünftige Richtungen
There are several future directions for the research on Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate. One of the potential areas of exploration is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of novel derivatives of this compound with improved properties and biological activities is also an area of interest for future research.
Synthesemethoden
The synthesis of Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate involves several steps. The starting material for the synthesis is geraniol, which is subjected to a series of chemical reactions to obtain the final product. The overall yield of the synthesis is moderate, and the purity of the product can be improved by further purification techniques.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, including anti-inflammatory, anti-tumor, and anti-viral activities. It has also been explored for its potential use as a drug delivery system and as a tool for studying biological processes.
Eigenschaften
CAS-Nummer |
138950-24-0 |
|---|---|
Produktname |
Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate |
Molekularformel |
C20H30O2 |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate |
InChI |
InChI=1S/C20H30O2/c1-12(2)13-7-8-20-10-17-16(19(17,3)11-20)9-15(20)14(13)5-6-18(21)22-4/h13-17H,1,5-11H2,2-4H3/t13-,14-,15+,16?,17+,19+,20?/m0/s1 |
InChI-Schlüssel |
YQNPESKMFNFNCE-IXCCLCRESA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CCC23C[C@@H]4C([C@]4(C2)C)C[C@@H]3[C@H]1CCC(=O)OC |
SMILES |
CC(=C)C1CCC23CC4C(C4(C2)C)CC3C1CCC(=O)OC |
Kanonische SMILES |
CC(=C)C1CCC23CC4C(C4(C2)C)CC3C1CCC(=O)OC |
Synonyme |
3,4-secotrachylobanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

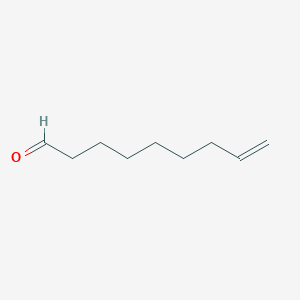
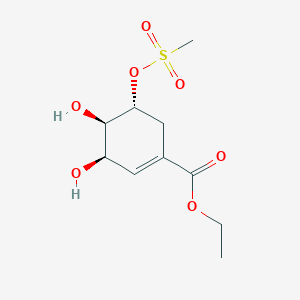
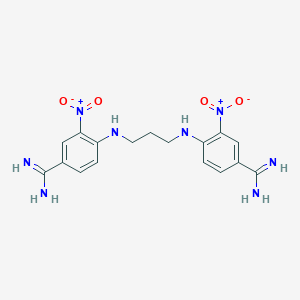
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)

